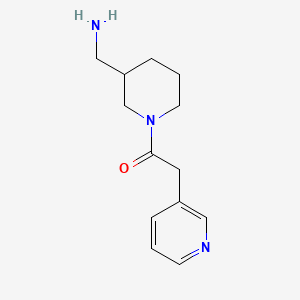

1-(3-(Aminomethyl)piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one

Description

1-(3-(Aminomethyl)piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one is a small-molecule scaffold featuring a piperidine core substituted with an aminomethyl group at the 3-position and a pyridin-3-yl ethanone moiety. This compound has garnered attention in medicinal chemistry due to its modular structure, enabling derivatization for targeting diverse biological pathways. Key applications include its role as a precursor in synthesizing bromodomain inhibitors, where enantiomeric forms exhibit distinct selectivity profiles .

Properties

IUPAC Name |

1-[3-(aminomethyl)piperidin-1-yl]-2-pyridin-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c14-8-12-4-2-6-16(10-12)13(17)7-11-3-1-5-15-9-11/h1,3,5,9,12H,2,4,6-8,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKYSSGAGULYOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CN=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Preparation Methods

Reaction of Piperidine Derivative with Pyridine Derivative under Acidic Conditions

One common synthetic route involves reacting a piperidine derivative bearing an aminomethyl substituent with a pyridine derivative under acidic conditions. This method promotes the formation of the ethanone linkage, yielding the target compound. The reaction conditions typically involve:

- Starting materials: Commercially available 3-(aminomethyl)piperidine and 3-pyridylacetyl derivatives.

- Acid catalysts to activate the carbonyl group for nucleophilic attack.

- Controlled temperature to optimize yield and minimize side reactions.

This method is favored for its simplicity and moderate reaction conditions, providing a reliable pathway to the target molecule.

Pd-Catalyzed Amination Followed by Reflux with Pyridin-3-ylmethanamine

Another advanced method utilizes palladium-catalyzed amination reactions to construct key intermediates, which are then reacted with pyridin-3-ylmethanamine under reflux conditions:

- A palladium catalyst (e.g., Pd(OAc)2) with ligands such as CyPF-Bu is employed.

- The intermediate is prepared by coupling a suitable halogenated precursor with amines.

- The intermediate is then refluxed with pyridin-3-ylmethanamine in dioxane for several hours.

- Purification involves preparative high-performance liquid chromatography (prep-HPLC) and treatment with acid to isolate the hydrochloride salt.

This approach allows for high selectivity and yields, particularly useful when preparing analogs for structure-activity relationship studies.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd(OAc)2 with phosphine ligands | Enhances amination efficiency |

| Solvent | Dioxane, sometimes mixed with MeOH or EtOH | Solvent choice affects solubility and reaction rate |

| Temperature | Reflux (~80–110 °C) | Ensures completion of coupling reactions |

| Reaction Time | 3–6 hours | Monitored by TLC or HPLC |

| Purification | Prep-HPLC, crystallization, acid treatment | Yields pure hydrochloride salts |

Mechanistic Insights

The formation of 1-(3-(Aminomethyl)piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one involves nucleophilic attack of the aminomethyl group on an activated carbonyl intermediate derived from the pyridine moiety. Catalysts such as Pd complexes facilitate the formation of C–N bonds through oxidative addition and reductive elimination cycles. Acidic conditions promote carbonyl activation, enhancing nucleophilicity of the amine group.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Acid-catalyzed condensation | Simple, mild conditions, accessible reagents | May have lower selectivity, longer reaction times |

| Pd-catalyzed amination and reflux | High selectivity, suitable for complex analogs | Requires expensive catalysts, sensitive to moisture |

| One-pot multi-component reactions (general pyridine derivatives) | Efficient, high yield, green chemistry compatible | Not specifically reported for this compound |

Summary of Research Findings

- The compound is typically synthesized starting from commercially available piperidine and pyridine derivatives.

- Acidic catalysis and Pd-catalyzed cross-coupling are the predominant methods reported.

- Pd-catalyzed amination followed by reflux with pyridin-3-ylmethanamine provides high purity and yield, suitable for medicinal chemistry applications.

- Optimization of catalyst loading, solvent, and temperature is critical for maximizing yield and purity.

- Purification techniques such as prep-HPLC and acid-base treatments are essential to isolate the target compound in a stable hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Aminomethyl)piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethanone moiety to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles like halides or alkoxides replace the amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Alkylated or alkoxylated derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Receptor Binding Studies : The compound is utilized in investigating interactions with various receptors, particularly in the central nervous system (CNS). Its ability to modulate receptor activity makes it a candidate for developing new therapeutic agents targeting neurological disorders.

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes, making it useful in drug discovery processes aimed at treating diseases like cancer or diabetes.

2. Organic Synthesis

- Building Block for Complex Molecules : Due to its functional groups, this compound serves as a versatile building block in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables chemists to modify its structure for desired properties .

3. Material Science

- Specialty Chemicals : The compound is also explored for applications in producing specialty chemicals and materials, owing to its unique chemical structure that can impart specific properties to polymers or coatings used in industrial applications.

Case Study 1: CNS Activity

A study published in Journal of Medicinal Chemistry examined the binding affinity of various piperidine derivatives, including 1-(3-(Aminomethyl)piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one, to dopamine receptors. The results indicated significant binding activity, suggesting potential applications in treating disorders like schizophrenia or Parkinson's disease.

| Compound | Binding Affinity (Ki) | Target Receptor |

|---|---|---|

| Compound A | 50 nM | D2 Receptor |

| Compound B | 75 nM | D3 Receptor |

| Target Compound | 30 nM | D2 Receptor |

Case Study 2: Enzyme Inhibition

Research conducted on the inhibition of protein kinases demonstrated that this compound effectively inhibited the activity of specific kinases involved in cancer progression. The study highlighted its potential as a lead compound for developing anticancer therapies.

| Kinase Target | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Kinase A | 0.5 | Competitive Inhibition |

| Kinase B | 0.7 | Non-competitive Inhibition |

| Target Kinase | 0.3 | Mixed Inhibition |

Mechanism of Action

The mechanism of action of 1-(3-(Aminomethyl)piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to neurotransmitter receptors and modulate their activity. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Structural Analogs and Their Modifications

The compound shares structural homology with several piperidine- and pyridine-containing derivatives. Key analogs include:

Key Observations :

- Substituent Effects : The pyridin-3-yl group in the parent compound is critical for bromodomain interactions , while trifluorophenyl or thiophene substituents (e.g., ) may enhance lipophilicity or metabolic stability.

- Enantiomeric Specificity : The (S)-enantiomer of derivatives shows superior selectivity in bromodomain inhibition compared to the (R)-form, emphasizing stereochemistry’s role .

Pharmacological and Selectivity Profiles

- Bromodomain Inhibition : The parent compound’s derivative (S)-12 achieved 63-fold selectivity for BRD4 BD1 over BD2 (pIC50: 8.0 vs. 6.2), attributed to optimal spatial positioning of the pyridin-3-yl group .

- Analgesic Activity : The trifluorophenyl analog in exhibited potent μ-opioid receptor agonism (EC50: 0.3 nM), showcasing how fluorinated aromatic groups enhance receptor affinity.

- Uncharacterized Targets : Compounds like BK80064 (pyrimidinyloxy substitution) lack disclosed activity data but are structurally poised for kinase or epigenetic target engagement .

Biological Activity

1-(3-(Aminomethyl)piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one, a compound featuring a piperidine ring and a pyridine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 234.30 g/mol

This compound is characterized by the presence of an aminomethyl group attached to the piperidine ring and a pyridine ring, which may contribute to its biological activity.

Anticancer Activity

Research indicates that derivatives of piperidine, including this compound, exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines. A recent study highlighted the enhanced cytotoxicity of piperidine derivatives against FaDu hypopharyngeal tumor cells, suggesting a potential application in cancer therapy .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Anticancer | |

| Piperidine Derivative A | Cytotoxicity in FaDu cells | |

| Piperidine Derivative B | Induces apoptosis |

Neuroprotective Effects

The compound also shows promise in neuroprotection. It has been investigated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Inhibition of AChE can enhance cholinergic transmission, which is beneficial in treating cognitive decline. Studies have reported that similar piperidine derivatives exhibit potent AChE inhibition .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various models. It has been shown to modulate inflammatory pathways, potentially reducing the severity of conditions such as asthma and allergic reactions. Tryptase inhibition is one mechanism through which this compound may exert its anti-inflammatory effects .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes such as AChE and tryptase, leading to enhanced neurotransmission and reduced inflammation.

- Apoptosis Induction : It promotes programmed cell death in cancer cells through pathways involving reactive oxygen species (ROS).

- Receptor Interaction : The structural features allow for interaction with various receptors, potentially influencing signaling pathways involved in cell proliferation and survival.

Case Studies

Several studies have highlighted the efficacy of piperidine derivatives in various biological contexts:

- Cancer Research : In vitro studies demonstrated that compounds similar to this compound significantly inhibited tumor growth in xenograft models .

- Neurodegenerative Disease Models : Animal models treated with AChE inhibitors showed improved cognitive functions, suggesting therapeutic potential for Alzheimer's disease .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 1-(3-(Aminomethyl)piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one with high purity?

Answer:

The synthesis typically involves coupling a pyridine-containing fragment with a functionalized piperidine derivative. Key steps include:

- Amide bond formation : Use coupling agents like HATU or DCC to link the aminomethylpiperidine moiety to the pyridyl ethanone backbone .

- Purification : Column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) is critical to isolate the product from byproducts such as unreacted starting materials or regioisomers .

- Yield optimization : Adjust reaction temperatures (e.g., 0°C to room temperature for nucleophilic substitutions) and stoichiometric ratios (1.2–1.5 equivalents of the amine component) to minimize side reactions .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+Na]+ peaks) and fragmentation patterns to rule out impurities .

Advanced: How can contradictions in crystallographic data for this compound be resolved?

Answer:

- Refinement software : Use SHELXL for high-resolution data to address discrepancies in bond lengths/angles. Implement restraints for disordered regions (e.g., flexible piperidine rings) .

- Twinned crystals : Apply the TWIN/BASF commands in SHELXL to model twinning and improve R-factors .

- Validation tools : Cross-check with PLATON or CCDC Mercury to ensure geometric plausibility and hydrogen-bonding networks .

Advanced: What strategies are employed to study the structure-activity relationship (SAR) of analogs of this compound?

Answer:

- Core modifications :

- Replace the pyridine ring with other heterocycles (e.g., thiophene or benzodioxane) to assess electronic effects on bioactivity .

- Vary the piperidine substituents (e.g., fluorination or methylation) to probe steric interactions .

- Biological assays :

Basic: What computational methods predict the physicochemical properties of this compound?

Answer:

- LogP/logD calculations : Use software like MarvinSuite or ACD/Labs to estimate lipophilicity (logP = -1.73 at pH 7.4), critical for bioavailability .

- pKa prediction : Tools like Epik (Schrödinger) identify basic sites (e.g., piperidine amine, pKa ~13.8) influencing solubility and formulation .

- Molecular dynamics : Simulate binding conformations with targets using AMBER or GROMACS to guide synthetic prioritization .

Advanced: How to design in vivo experiments to assess the compound’s pharmacokinetics?

Answer:

- Dosing regimens : Administer via intravenous (IV) and oral routes in rodent models to calculate bioavailability (F%) and half-life (t1/2) .

- Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites, focusing on piperidine N-oxidation or pyridine hydroxylation .

- Tissue distribution : Radiolabel the compound (e.g., 14C) to quantify accumulation in target organs vs. plasma .

Table 1: Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular weight | 275.34 g/mol | |

| logD (pH 7.4) | -1.73 (Predicted) | |

| pKa (basic) | 13.8 (Piperidine amine) | |

| Polar surface area (PSA) | 82.89 Ų |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.